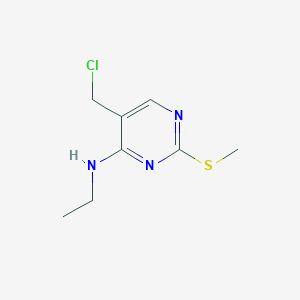
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group, an ethyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the reaction of 2-methylsulfanylpyrimidine with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher yields and better product quality compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different nucleophiles replacing the chloromethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified pyrimidine derivatives.
Scientific Research Applications
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced fluorescence.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloromethyl-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar chloromethyl functionality.
2-chloro-4-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and has applications in medicinal chemistry.
5-chloromethylfurfural: A furan derivative with chloromethyl functionality, used in the synthesis of biofuels and polymers.
Uniqueness
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the ethyl and methylsulfanyl groups provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Properties
Molecular Formula |
C8H12ClN3S |
|---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3S/c1-3-10-7-6(4-9)5-11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
HLMRFMZVINJWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1CCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















